molecular formula C14H17N5O B14574446 N,N-Diethyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea CAS No. 61310-22-3

N,N-Diethyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea

Cat. No.: B14574446
CAS No.: 61310-22-3
M. Wt: 271.32 g/mol
InChI Key: VJJRJOLUUXILGW-UHFFFAOYSA-N
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Description

N,N-Diethyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea is a chemical compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyridinyl group and a pyrimidinyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea typically involves a multi-step process. One common method starts with the esterification of nicotinic acid to yield an intermediate compound. This intermediate is then oxidized using 3-chloroperoxybenzoic acid to form pyridine N-oxides. A nucleophilic substitution reaction with trimethylsilyl cyanide follows, leading to the formation of another intermediate. Finally, this intermediate is reacted with sodium and ammonium chloride in ethanol solution to obtain the desired compound .

Industrial Production Methods

Industrial production methods for N,N-Diethyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where functional groups in the compound are replaced by other groups.

Common Reagents and Conditions

    Oxidation: 3-chloroperoxybenzoic acid is commonly used as an oxidizing agent.

Properties

CAS No.

61310-22-3

Molecular Formula

C14H17N5O

Molecular Weight

271.32 g/mol

IUPAC Name

1,1-diethyl-3-(2-pyridin-4-ylpyrimidin-4-yl)urea

InChI

InChI=1S/C14H17N5O/c1-3-19(4-2)14(20)18-12-7-10-16-13(17-12)11-5-8-15-9-6-11/h5-10H,3-4H2,1-2H3,(H,16,17,18,20)

InChI Key

VJJRJOLUUXILGW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)NC1=NC(=NC=C1)C2=CC=NC=C2

Origin of Product

United States

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